molecular formula C16H15NO2S3 B2580847 1-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide CAS No. 2034333-33-8

1-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide

Cat. No. B2580847
CAS RN: 2034333-33-8
M. Wt: 349.48
InChI Key: VMSUHXYHHLGORR-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For instance, 2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Structural and Supramolecular Studies

A structural study on a series of nimesulide derivatives, including various sulfonyl compounds, focused on the effects of substitution on supramolecular assembly. These compounds were analyzed for their intermolecular interactions, molecular geometries, and framework architectures. Such studies are crucial for understanding the physical and chemical properties that govern the behavior of these molecules in different environments (Dey et al., 2015).

Chemical Synthesis and Reactivity

Research into the reactivity of sulfonyl compounds provides insights into their utility in chemical synthesis. For example, studies on the selective hydrolysis of methanesulfonate esters and the synthesis of phenylsulfonyl compounds explore methods for producing and modifying these compounds for various applications, including pharmaceuticals (Chan et al., 2008).

Analytical Applications

The development of colorimetric assays for lipid peroxidation using methanesulfonic acid derivatives underscores the importance of sulfonyl compounds in analytical chemistry. These methods enable the specific measurement of malondialdehyde (MDA) and 4-hydroxyalkenals, crucial markers of oxidative stress and cellular damage (Gérard-Monnier et al., 1998).

Organometallic Chemistry

Investigations into the synthesis and reactivity of dilithio derivatives of alkyl phenyl sulfones and related compounds contribute to our understanding of organometallic chemistry. These studies provide insights into the formation and properties of organometallic species, which are valuable for catalysis and synthesis applications (Bongini et al., 1976).

Safety and Hazards

The safety and hazards of thiophene-based compounds can vary widely depending on their specific structure. Some thiophene-based compounds have the potential for significant acute toxicity .

Future Directions

Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

1-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S3/c18-22(19,12-13-5-2-1-3-6-13)17-16(14-8-10-20-11-14)15-7-4-9-21-15/h1-11,16-17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSUHXYHHLGORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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